
6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C15H9Cl2NO2 and its molecular weight is 306.1g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is involved in various chemical reactions. For instance, 6,8-dibromo-2-methyl-3,1-benzoxazin-4-one reacts with o-phenylenediamine to produce a mixture of compounds depending on the reaction conditions (Ismail et al., 1988). Another study describes the synthesis of certain 3-benzoyl-2,1-benzisoxazoles from 2-phenylquinolin-4(1H)-one, which is structurally related to benzoxazin-4-ones, using sodium dichloroisocyanurate (Staskun & Es, 1993).
Structural and Vibrational Properties
The structural and vibrational properties of 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one have been studied using infrared spectroscopy and hybrid B3LYP methods. This research helps understand the bond order, charge transfers, and stabilization energies of the compound (Castillo et al., 2015).
Synthesis and Antimicrobial Evaluation
There are studies focusing on synthesizing and evaluating the antimicrobial potential of 4H-3,1-benzoxazinone derivatives. For instance, certain derivatives bearing chalcone moiety showed mild to moderate activity against gram-positive and gram-negative bacteria (Soliman et al., 2023).
Hypolipidemic Properties
Research has been conducted on 4H-3,1-benzoxazin-4-ones, exploring their hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating properties. These studies provide insights into the potential therapeutic applications of these compounds in lipid alteration (Fenton et al., 1989).
Ring Transformations and Novel Compounds
The synthesis of novel compounds through the transformation of benzoxazin derivatives has also been explored. For example, the transformation of 1,5-benzoxazepines into spirobenzoxazoles and the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines have been investigated, shedding light on new chemical pathways and potential applications (Kurasawa et al., 1988).
Analyse Biochimique
Biochemical Properties
6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with cyclooxygenase enzymes, which are key players in the inflammatory response, highlights its potential as an anti-inflammatory agent . Additionally, this compound has shown interactions with bacterial proteins, suggesting its antimicrobial potential .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been found to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . Furthermore, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancerous cells . The compound also impacts cellular metabolism by inhibiting metabolic enzymes, leading to reduced energy production in targeted cells .
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, inhibiting their activity and thus disrupting biochemical pathways . For instance, its binding to cyclooxygenase enzymes prevents the synthesis of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to altered expression of genes involved in inflammation and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without notable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . Its localization within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Propriétés
IUPAC Name |
6,8-dichloro-2-(4-methylphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c1-8-2-4-9(5-3-8)14-18-13-11(15(19)20-14)6-10(16)7-12(13)17/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUYFFBUYJYVJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B371208.png)
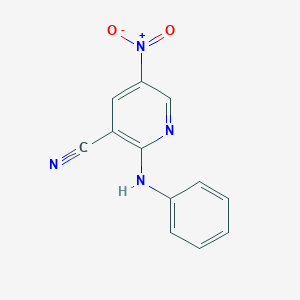
![2-[(4,6-Diamino-2-pyrimidinyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B371210.png)
![Ethyl [({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)sulfanyl]acetate](/img/structure/B371212.png)
![5-[1-(4-Chlorophenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371214.png)
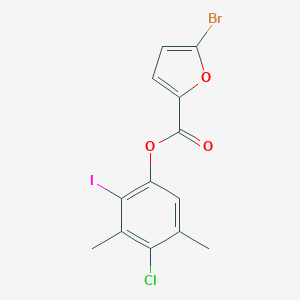
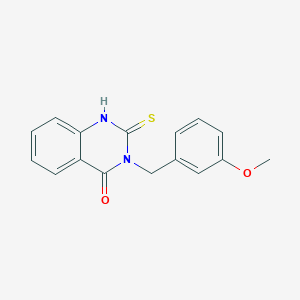
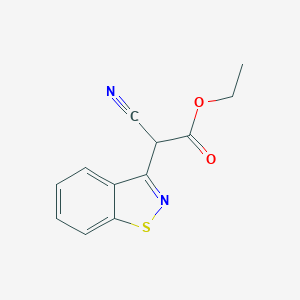
![2,2,6,6-Tetraphenyl[1,3]dioxolo[4,5-f][1,3]benzodioxole](/img/structure/B371224.png)
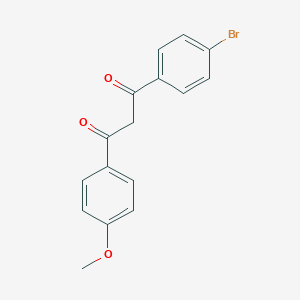
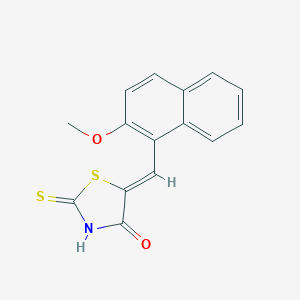
![4'-Cyano[1,1'-biphenyl]-4-yl 4-methoxy-3-(4-pentenyloxy)benzoate](/img/structure/B371228.png)
![5-(2,3-Difluoro-4-pentylphenyl)-2-{[4-(octyloxy)phenyl]ethynyl}pyrimidine](/img/structure/B371229.png)
